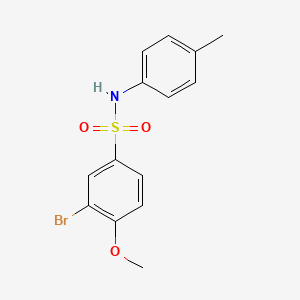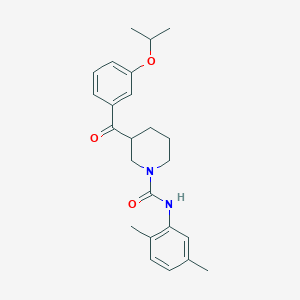
3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its diverse properties.
作用機序
The mechanism of action of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. By inhibiting carbonic anhydrase, 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide reduces the production of bicarbonate and protons, leading to a decrease in the acidity of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been extensively studied. It has been found to have a wide range of effects on various biological processes such as acid-base balance, ion transport, and cell signaling. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the major advantages of using 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity. It is important to use this compound in a controlled manner and to follow appropriate safety protocols.
将来の方向性
There are several future directions for the research on 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Another area of research is the investigation of the mechanism of action of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide in various biological processes. Finally, the therapeutic potential of this compound in the treatment of various diseases such as glaucoma, epilepsy, and cancer should be further explored.
Conclusion:
3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide is a valuable tool for scientific research due to its ability to selectively inhibit carbonic anhydrase. It has a wide range of biochemical and physiological effects and has shown therapeutic potential in the treatment of various diseases. However, it is important to use this compound in a controlled manner and to follow appropriate safety protocols. There are several future directions for research on this compound, including the development of new derivatives and the investigation of its mechanism of action in various biological processes.
合成法
The synthesis of 3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization in a suitable solvent.
科学的研究の応用
3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been found to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-3-5-11(6-4-10)16-20(17,18)12-7-8-14(19-2)13(15)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMBKOIYWAIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)
![2-(1-(cyclohexylmethyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6009423.png)
![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![1-(4-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6009446.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)